molecular formula C22H16Br2N2O B4354343 2,5-bis(4-bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2,5-bis(4-bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B4354343
M. Wt: 484.2 g/mol
InChI Key: BGKGWSRCKWNDCW-UHFFFAOYSA-N
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Description

2,5-bis(4-bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrazolo[1,5-c][1,3]benzoxazine core substituted with two 4-bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis(4-bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with o-phenylenediamine to form a Schiff base, followed by cyclization with hydrazine hydrate to yield the pyrazolo[1,5-c][1,3]benzoxazine core. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid, with the addition of catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-bis(4-bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The presence of reactive sites in the molecule allows for further cyclization reactions, forming more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states and functionalized compounds.

Scientific Research Applications

2,5-bis(4-bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 2,5-bis(4-bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of bromine atoms and the fused ring system enhances its binding affinity and specificity, making it a valuable compound for drug development and biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2,5-bis(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Similar structure but with chlorine atoms instead of bromine.

    2,5-bis(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Contains fluorine atoms, leading to different chemical properties.

    2,5-bis(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Substituted with methyl groups, affecting its reactivity and applications.

Uniqueness

The uniqueness of 2,5-bis(4-bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine lies in its specific substitution pattern and the presence of bromine atoms. These features contribute to its distinct chemical reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2,5-bis(4-bromophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Br2N2O/c23-16-9-5-14(6-10-16)19-13-20-18-3-1-2-4-21(18)27-22(26(20)25-19)15-7-11-17(24)12-8-15/h1-12,20,22H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKGWSRCKWNDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-bis(4-bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Reactant of Route 2
2,5-bis(4-bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Reactant of Route 3
2,5-bis(4-bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Reactant of Route 4
2,5-bis(4-bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Reactant of Route 5
2,5-bis(4-bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Reactant of Route 6
2,5-bis(4-bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

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